Cas no 88-19-7 (O-Toluenesulfonamide)
O-Toluenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Methylbenzenesulfonamide
- o-Toluenesulphonamide
- 2-Methylbenzene-1-sulfonamide
- 2-Toluene Suldonamide
- ORTHO TOLUENE SULFONAMIDE
- O-TOLUENE SULFONAMIDE
- P-TOLUENE SULFONAMIDE
- OTSA
- o-Methylbenzenesulfonamide
- o-Toluenesulfonamide
- 2-Toluenesulfonamide
- Benzenesulfonamide, 2-methyl-
- Toluene-2-sulfonamide
- Toluene-2-sulphonamide
- ortho-Toluenesulfonamide
- Ketjenflex 9
- 2-Tolylsulfonamide
- Santicizer 9
- Ketjenflex 9S
- Ortho-toluol-sulfonamid
- ortho-Toluenesulphonamide
- 2(or 4)-Toluenesulfonamide
- o-(Or p)-toluenesulphonamide
- ortho-Toluol-sulfonamid [German]
- 2(or 4)-Methylbenzenes
- EINECS 232-394-7
- T0280
- BRN 1102362
- TOLUENESULFONAMIDE, O-
- R81Z6V889P
- AI3-23216
- Uniplex 171 (Salt/Mix)
- SCHEMBL7369
- o-Toluenesulfonamide, United States Pharmacopeia (USP) Reference Standard
- Ortho Tolune Sulphonamide,(S)
- AKOS000119649
- DTXSID7021362
- o-Toluenesulfonamide, Pharmaceutical Secondary Standard; Certified Reference Material
- UNII-R81Z6V889P
- HSDB 5256
- EN300-18329
- 2-toluenesulphonamide
- SY048993
- methyl-benzenesulphonamide
- 8013-74-9
- CS-W010774
- Q27287945
- SPR_3
- CCRIS 8900
- LS-7728
- EINECS 201-808-8
- MFCD00007934
- FT-0651648
- 2-Methylbenzene-1-sulphonamide
- 2-methylbenzene-sulfonamide
- AMY37132
- W-109319
- Benzenesulfonamide, ar-methyl-
- Z57902803
- BDBM35999
- NSC-2185
- O-TOLUENESULFONAMIDE [USP-RS]
- AE-562/40299836
- 4-11-00-00229 (Beilstein Handbook Reference)
- 2-methylbenzene sulphonamide
- o-Toluenesulfonamide, 99%
- 88-19-7
- o-tolylsulfonamide
- NSC 2185
- NCGC00255267-01
- CHEMBL176892
- STR03407
- A806591
- Benzenesulfonamide, 2(or 4)-methyl-
- DTXCID301362
- PD055397
- STK325715
- toluene sulfonamide
- CAS-88-19-7
- O-TOLUENESULFONAMIDE [HSDB]
- TOLUENESULFONAMIDE
- NSC2185
- 2-methyl-benzenesulphonamide
- EC 201-808-8
- OTS amide
- LS-31635
- 1333-07-9
- IEJ
- InChI=1/C7H9NO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H2,8,9,10
- toluen-2-sulfonamid
- WLN: ZSWR B1
- TS-02327
- FT-0659866
- E70309
- Tox21_301641
- 2(or 4)-Methylbenzenesulfonamide
- 2-Methylbenzenesulfonamide (ACI)
- o-Toluenesulfonamide (7CI, 8CI)
- 2-Methylbenzenesulfonimidic acid
- 2-Methylphenylsulfonamide
- o-Toluenesulfamide
- NS00010811
- O-Toluenesulfonamide
-
- MDL: MFCD00007934
- Inchi: 1S/C7H9NO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)
- InChI Key: YCMLQMDWSXFTIF-UHFFFAOYSA-N
- SMILES: O=S(C1C(C)=CC=CC=1)(N)=O
- BRN: 1102362
Computed Properties
- Exact Mass: 171.03500
- Monoisotopic Mass: 171.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.8
- Topological Polar Surface Area: 68.5
Experimental Properties
- Color/Form: Colorless or white octahedral crystals.
- Density: 1.2495 (rough estimate)
- Melting Point: 156-158 °C (lit.)
- Boiling Point: 221 °C
- Flash Point: 178°C
- Refractive Index: 1.6100 (estimate)
- Water Partition Coefficient: Soluble in water (1.6 g/L at 25°C).
- PSA: 68.54000
- LogP: 2.42350
- Solubility: Soluble in ethanol, slightly soluble in water and diethyl ether.
O-Toluenesulfonamide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H319,H351
- Warning Statement: P281,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36-40
- Safety Instruction: S26-S36/37
- RTECS:XT4900000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R40
O-Toluenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
O-Toluenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106934-25g |
O-Toluenesulfonamide |
88-19-7 | 98% | 25g |
¥30.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106934-2.5kg |
O-Toluenesulfonamide |
88-19-7 | 98% | 2.5kg |
¥599.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106934-500g |
O-Toluenesulfonamide |
88-19-7 | 98% | 500g |
¥180.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106934-100g |
O-Toluenesulfonamide |
88-19-7 | 98% | 100g |
¥64.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106934-250g |
O-Toluenesulfonamide |
88-19-7 | 98% | 250g |
¥133.90 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012819-100g |
O-Toluenesulfonamide |
88-19-7 | 98% | 100g |
¥46 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012819-25g |
O-Toluenesulfonamide |
88-19-7 | 98% | 25g |
¥29 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012819-500g |
O-Toluenesulfonamide |
88-19-7 | 98% | 500g |
¥127 | 2024-05-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 257990-25G |
O-Toluenesulfonamide |
88-19-7 | 25g |
¥314.77 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 257990-100G |
O-Toluenesulfonamide |
88-19-7 | 100g |
¥1196.15 | 2023-12-09 |
O-Toluenesulfonamide Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
1.2 Reagents: Ammonium chloride Solvents: Water
Production Method 11
1.2 Reagents: Water ; rt
Production Method 12
Production Method 13
Production Method 14
Production Method 15
Production Method 16
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; 0 °C
Production Method 17
Production Method 18
Production Method 19
Production Method 20
Production Method 21
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Dess-Martin periodinane Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol , Water ; 10 min, 40 °C
O-Toluenesulfonamide Raw materials
- 2-Methylbenzenesulfonyl Isocyanate Technical grade (~70%)
- 2-Tolylmagnesium Bromide
- Sodium 2-Toluenesulfonate
- Borate(1-),tetrafluoro-
- Silane, tris(1-methylethyl)[(2-methylphenyl)thio]-
- Benzenesulfonamide, N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methyl-
- N-ethyl-2-methylbenzene-1-sulfonamide
- N-Methoxy-2-methylbenzenesulfonamide
- Benzenediazonium, 2-methyl-
- Stannane, trimethyl(2-methylphenyl)-
- TRIBUTYL(2-METHYLPHENYL)STANNANE
- Benzenesulfonamide
- Benzenesulfonamide, 2-methyl-N-(4-methylphenyl)-
- Chlorosulfonyl isocyanate
O-Toluenesulfonamide Preparation Products
O-Toluenesulfonamide Suppliers
O-Toluenesulfonamide Related Literature
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on O-Toluenesulfonamide
O-Toluenesulfonamide (CAS No. 88-19-7): A Comprehensive Overview in Modern Chemical Biology
O-Toluenesulfonamide, with the chemical formula C₇H₈NO₂S, is a well-established compound in the realm of chemical biology and pharmaceutical research. Its CAS number, 88-19-7, identifies it as a key intermediate in synthesizing various biologically active molecules. This compound has garnered significant attention due to its versatile applications in drug discovery, material science, and biochemical studies. The following discussion delves into the structural characteristics, synthesis methods, and recent advancements in the utilization of O-Toluenesulfonamide in cutting-edge research.
The molecular structure of O-Toluenesulfonamide consists of a toluene ring substituted with a sulfonamide group. This unique configuration imparts distinct chemical properties that make it valuable for medicinal chemistry. The presence of both aromatic and amide functionalities allows for facile modifications, enabling researchers to tailor its reactivity for specific applications. In recent years, the sulfonamide moiety has been extensively explored as a pharmacophore in the development of novel therapeutic agents.
One of the most compelling aspects of O-Toluenesulfonamide is its role as a precursor in synthesizing sulfonamides, a class of compounds known for their broad spectrum of biological activities. Sulfonamides have demonstrated efficacy in treating infections, inflammation, and even certain types of cancer. The structural motif of O-Toluenesulfonamide provides a scaffold that can be modified to enhance binding affinity to target proteins and enzymes. This has led to the development of several lead compounds that are currently undergoing preclinical or clinical evaluations.
In the context of drug discovery, O-Toluenesulfonamide has been utilized in the design of inhibitors targeting bacterial enzymes such as dihydropteroate synthase (DHPS). DHPS is crucial for folic acid synthesis in bacteria, making it an attractive target for antibiotics. Researchers have leveraged the reactivity of the sulfonamide group to develop molecules that disrupt bacterial proliferation without harming human cells. This approach has contributed to the discovery of new antibiotics that are effective against drug-resistant strains.
The synthesis of O-Toluenesulfonamide typically involves the reaction between toluene derivatives and sulfur trioxide, followed by amidation with ammonia or an amine source. Advances in synthetic methodologies have enabled more efficient and environmentally friendly routes to produce this compound. For instance, catalytic processes have been developed that minimize waste and improve yield, aligning with green chemistry principles. These innovations are crucial for scaling up production while maintaining sustainability.
Recent studies have also highlighted the potential of O-Toluenesulfonamide in material science applications. Its ability to form stable complexes with metal ions has been exploited in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and separation technologies. The sulfonamide group acts as a ligand, facilitating the assembly of complex structures with tailored properties.
The pharmacological properties of derivatives of O-Toluenesulfonamide continue to be a subject of intense research. For example, modifications to the aromatic ring or the sulfonamide moiety can alter bioavailability and metabolic stability. Computational modeling techniques have played a pivotal role in predicting how structural changes affect biological activity. This interdisciplinary approach combines organic chemistry expertise with computational biology insights to accelerate drug development pipelines.
In conclusion, O-Toluenesulfonamide (CAS No. 88-19-7) remains a cornerstone compound in chemical biology and pharmaceutical research due to its versatility and reactivity. Its contributions to drug discovery, material science, and biochemical studies underscore its importance in modern scientific endeavors. As research continues to evolve, new applications and synthetic strategies for this compound are likely to emerge, further solidifying its role as a vital building block in scientific innovation.
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